

Hepatotoxicity of 9-Oxoageraphorone in Animal Models: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	9-Oxoageraphorone	
Cat. No.:	B1148718	Get Quote

Introduction

9-Oxoageraphorone, a naturally occurring sesquiterpenoid primarily isolated from the invasive plant Ageratina adenophora (formerly Eupatorium adenophorum), has garnered significant attention in the scientific community due to its potential pharmacological activities and toxicological profile. This technical guide provides a comprehensive overview of the hepatotoxicity of **9-Oxoageraphorone** in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.

I. Quantitative Assessment of Hepatotoxicity

The hepatotoxic effects of **9-Oxoageraphorone** and its derivatives have been evaluated in rodent models, primarily in rats and mice. These studies have consistently demonstrated the potential for these compounds to induce liver damage, as evidenced by alterations in key biochemical markers and histopathological changes.

A. Lethality Studies in Mice

Acute toxicity studies in male mice have established the median lethal dose (LD50) for **9- Oxoageraphorone** and its related compounds, providing a quantitative measure of their short-term toxicity.



Table 1: Acute Oral LD50 Values of 9-Oxoageraphorone and its Derivatives in Male Mice

Compound	LD50 (mg/kg body weight)
9-Oxoageraphorone	1470
9-Oxo-10,11-dehydroageraphorone	1470
2-deoxo-2-(acetyloxy)-9-oxoageraphorone	926

Data compiled from various toxicological studies.[1]

B. Biochemical Markers of Hepatotoxicity in Rats

Studies in rats have focused on the impact of 9-Oxo-10,11-dehydroageraphorone (ODA) on a panel of serum enzymes and bilirubin, which are established indicators of liver function and integrity. Oral administration of ODA has been shown to cause a significant increase in these markers, indicative of hepatocellular injury and cholestasis.[1]

Table 2: Effect of 9-Oxo-10,11-dehydroageraphorone on Plasma Biochemical Parameters in Rats



Parameter	Observation	Implication
Conjugated Bilirubin	Marked Increase	Impaired bile excretion (Cholestasis)
Glutamate Oxaloacetate Transaminase (GOT/AST)	Marked Increase	Hepatocellular damage
Glutamate Pyruvate Transaminase (GPT/ALT)	Marked Increase	Hepatocellular damage
Alkaline Phosphatase (ALP)	Marked Increase	Cholestasis, biliary tract damage
Lactate Dehydrogenase (LDH)	Marked Increase	General tissue damage, including liver
Gamma- Glutamyltranspeptidase (GGT)	Marked Increase	Cholestasis, biliary tract damage
Glutamate Dehydrogenase (GLDH)	Marked Increase	Severe hepatocellular necrosis
5'-Nucleotidase	Marked Increase	Cholestasis

Note: Specific quantitative values from the primary study by Bhardwaj et al. (2001) were not publicly available. The table reflects the qualitative descriptions of "marked increases" reported in the study's abstract.[1]

C. Histopathological Findings

Microscopic examination of liver tissue from animals treated with **9-Oxoageraphorone** and its derivatives reveals significant structural damage.

Table 3: Histopathological Changes in the Liver of Rodents Treated with **9-Oxoageraphorone** Derivatives



Animal Model	Histopathological Findings
Rats	Focal areas of hepatocellular necrosis, Proliferation and dilation of bile ducts, Degenerative changes in the lining epithelium of bile ducts.[1]
Mice	Not explicitly detailed in the provided search results.

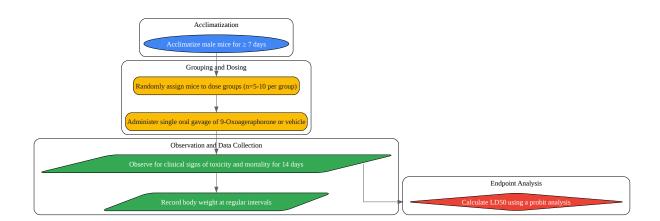
II. Experimental Protocols

The following sections outline the typical experimental designs employed in the assessment of **9-Oxoageraphorone**-induced hepatotoxicity in rodent models. These protocols are based on established toxicology guidelines and findings from relevant research articles.

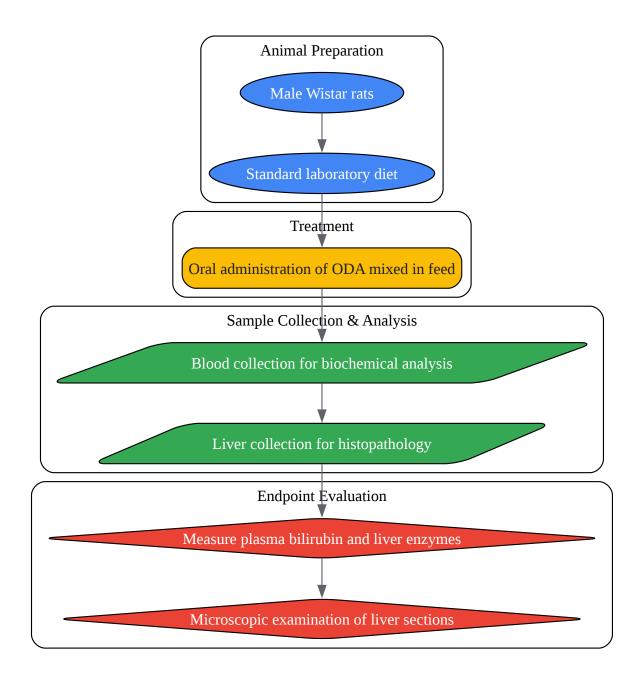
A. Acute Oral Toxicity Study in Mice (LD50 Determination)

This protocol describes a typical procedure for determining the median lethal dose (LD50) of a test compound.

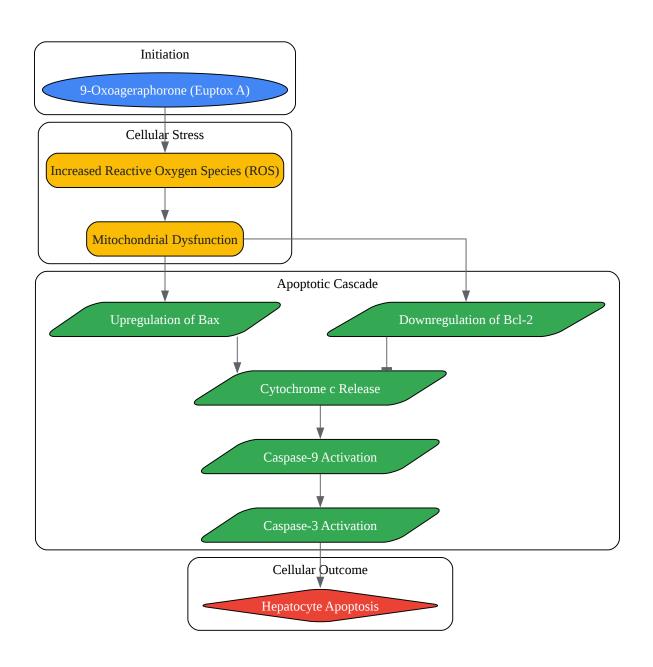












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References

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